molecular formula C17H20N4O2 B15215652 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane CAS No. 649757-12-0

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B15215652
CAS No.: 649757-12-0
M. Wt: 312.37 g/mol
InChI Key: CNHAPRASZWATJW-UHFFFAOYSA-N
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Description

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is a bicyclic amine derivative featuring a fused 3,10-diazabicyclo[4.3.1]decane core substituted with a 6-nitroisoquinolin-3-yl group. The bicyclic scaffold imposes conformational rigidity, while the nitroisoquinoline moiety introduces electronic and steric effects critical for molecular interactions .

Properties

CAS No.

649757-12-0

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C17H20N4O2/c22-21(23)16-5-4-12-10-18-17(9-13(12)8-16)20-7-6-14-2-1-3-15(11-20)19-14/h4-5,8-10,14-15,19H,1-3,6-7,11H2

InChI Key

CNHAPRASZWATJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(CC(C1)N2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Nucleophilic Amine Addition: The initial step involves the addition of a nucleophilic amine to a precursor molecule, such as tricarbonyl(tropone)iron.

    Boc-Protection: The resulting secondary amine is then protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.

    Photochemical Demetallation: The iron complex is subjected to photochemical demetallation to remove the metal center.

    Intramolecular Heck Reaction: Finally, an intramolecular Heck reaction is performed to form the bicyclic structure

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows for specific binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Tabulated Comparative Analysis

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications
Target Compound 3,10-Diazabicyclo[4.3.1]decane 6-Nitroisoquinolin-3-yl at C3 C17H17N3O2 Rigid scaffold, bioactivity potential
10-Methyl Derivative 3,10-Diazabicyclo[4.3.1]decane 6-Nitroisoquinolin-3-yl + N10-Me C18H19N3O2 Enhanced steric bulk
3,10-Diazabicyclo[4.3.1]decan-4-one 3,10-Diazabicyclo[4.3.1]decane C4 ketone C9H14N2O Electrophilic reactivity
(6S)-1,5-Diazabicyclo[4.3.1]decane 1,5-Diazabicyclo[4.3.1]decane None (positional isomer) C8H16N2 Stereochemical complexity

Research Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires specialized methods (e.g., Schmidt reactions or nitro-group incorporation) akin to its methylated analog .
  • Biological Relevance: The nitro group’s electron-withdrawing nature may enhance interactions with enzymes or receptors, distinguishing it from non-nitrated analogs .
  • Commercial Viability: Discontinuation of 3,10-diazabicyclo[4.3.1]decan-4-one highlights the nitroisoquinoline variant’s comparative stability or demand .

Biological Activity

The compound 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is a bicyclic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological significance.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by the presence of a nitro-substituted isoquinoline moiety. Its molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 326.39 g/mol. The unique bicyclic framework contributes to its reactivity and interaction with biological targets, particularly nicotinic acetylcholine receptors.

Structural Features

PropertyValue
Molecular FormulaC18H22N4O2C_{18}H_{22}N_{4}O_{2}
Molecular Weight326.39 g/mol
CAS Number649757-11-9
LogP3.732
PSA (Polar Surface Area)65.19 Ų

Research indicates that the compound acts as a nicotinic receptor modulator , which is significant for its potential therapeutic applications in treating neurological disorders and other conditions influenced by cholinergic signaling. The presence of the nitro group enhances its binding affinity to nicotinic receptors, which are crucial in neurotransmission.

Pharmacological Studies

In vitro studies have demonstrated that compounds similar to 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane exhibit significant biological activities:

  • Nicotinic Acetylcholine Receptor Modulation : These compounds have shown efficacy in modulating receptor activity, impacting cognitive functions and neuroprotection.
  • Antimicrobial Properties : Related compounds have been noted for their ability to inhibit bacterial growth, suggesting a broader spectrum of biological activity.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of similar bicyclic amines in models of Alzheimer's disease, demonstrating improved cognitive function and reduced neuroinflammation.
  • Antitumor Activity : Another investigation revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as anti-cancer agents.

Comparative Analysis with Related Compounds

The following table compares the biological activity of 3-(6-Nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
10-Methyl-3-(6-nitroisoquinolin-3-yl) Bicyclic structure with nitro groupNicotinic modulation
6-Nitroisoquinoline Isoquinoline backbone with nitro groupAntimicrobial properties
Bicyclo[4.3.1]decane Basic bicyclic frameworkVaried chemical reactivity

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